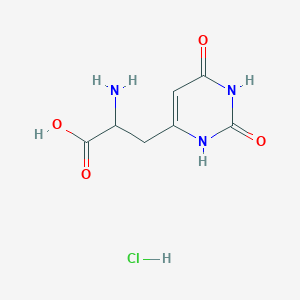

![molecular formula C14H17NO4S B2690677 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanesulfonamide CAS No. 2034556-46-0](/img/structure/B2690677.png)

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H17NO4S and its molecular weight is 295.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Carbonic Anhydrase Inhibition

Research into compounds structurally related to N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclopropanesulfonamide has demonstrated significant scientific interest due to their potential applications in medicinal chemistry. For example, a series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds also exhibited inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II), highlighting their potential in designing inhibitors with therapeutic applications. The trimethoxy derivatives showed higher tumor selectivity compared to dimethoxy derivatives, indicating the importance of methoxy groups in enhancing biological activity. These findings suggest the utility of structurally similar compounds in developing new cancer treatments and enzyme inhibitors (Kucukoglu et al., 2016).

Metal-Free Synthetic Methods

Another area of interest is the development of metal-free synthetic methods for constructing complex molecules. A novel method for synthesizing sulfonylated benzofurans via oxidative cyclization of 1,6-enynes and arylsulfinic acids under visible light and metal-free conditions has been reported. This method allows for the sequential formation of C–S, C-C, and C=O bonds in a single operation, demonstrating an efficient and environmentally friendly approach to synthesizing benzofuran derivatives, which can have various pharmaceutical and material applications (Wang et al., 2020).

Cyclopropane Annulation

Lewis acid catalyzed annulations of donor-acceptor cyclopropanes with ynamides have been explored, providing an efficient route to cyclopentene sulfonamides. This methodology showcases the versatility of cyclopropane derivatives in constructing complex molecular architectures through ring expansion reactions. The resulting compounds, which feature a sulfonamide group, could serve as valuable intermediates in synthesizing biologically active molecules (Mackay et al., 2014).

Benzofuran Synthesis

The synthesis of γ-benzopyranones through regioselective cyclization of o-alkynoylphenols has been achieved using trifluoromethanesulfonic acid (TfOH). This reaction avoids the formation of 5-exo cyclized benzofuranone derivatives, providing a direct route to γ-benzopyranones. Such methodologies underscore the importance of precise control over reaction pathways in synthesizing benzofuran derivatives, which are important in drug development and material science (Yoshida et al., 2011).

Catalytic Transformations

Rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole tethered cyclohexadienones has been performed to synthesize benzofurans and cyclopropa[cd]indole-carbaldehydes. This process highlights the catalytic versatility in manipulating nitrogen-containing heterocycles to construct complex molecular frameworks, demonstrating the potential of catalytic strategies in organic synthesis (Sontakke et al., 2019).

Mecanismo De Acción

Target of Action

Benzofuran compounds, like “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanesulfonamide”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Biochemical Pathways

Benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line a2780 .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-18-14(9-15-20(16,17)11-6-7-11)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,14-15H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROQVSPAOFEMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1CC1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2690594.png)

![5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2690599.png)

![N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2690601.png)

![2-(o-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B2690602.png)

![2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2690604.png)

![6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2690609.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2690613.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2690617.png)